N-isopropyl-3-nitropyridin-2-amine
Overview
Description
N-isopropyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of an isopropyl group and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropyl-3-nitropyridin-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-3-nitropyridine with isopropylamine . The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the isopropylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used as a reducing agent for the nitro group.
Substitution: Bases like sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 3-aminopyridine derivatives.
Substitution: Depending on the substituents introduced, various substituted pyridine derivatives can be formed.
Scientific Research Applications
N-isopropyl-3-nitropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-isopropyl-3-nitropyridin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl group can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-isopropyl-3-nitropyridin-2-amine is unique due to the specific positioning of the isopropyl and nitro groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-nitro-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6(2)10-8-7(11(12)13)4-3-5-9-8/h3-6H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFYOMWPOMVFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616272 | |
Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-67-7 | |
Record name | N-(1-Methylethyl)-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26820-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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